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Compound of Interest

Compound Name: 6-Azaspiro[4.5]decan-7-one

Cat. No.: B15274777 Get Quote

An In-Depth Technical Guide to 7-Azaspiro[4.5]decan-6-one

It appears that the requested compound, 6-Azaspiro[4.5]decan-7-one, is not a readily

available or well-documented chemical entity. Extensive searches in chemical databases did

not yield a specific CAS number or IUPAC name for this exact structure. However, a closely

related and commercially available isomer, 7-Azaspiro[4.5]decan-6-one, has been identified

and is the focus of this technical guide.

This document provides a comprehensive overview of 7-Azaspiro[4.5]decan-6-one, including

its chemical identifiers, physical properties, and available biological activity data. This guide is

intended for researchers, scientists, and drug development professionals interested in the

therapeutic potential of spirocyclic compounds.

Chemical Identification and Properties
7-Azaspiro[4.5]decan-6-one is a heterocyclic compound featuring a spirocyclic system where a

piperidine ring and a cyclopentane ring are joined at a single carbon atom. The structure

includes a lactam functional group within the piperidine ring.
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Identifier Value Source

CAS Number 1215295-95-6 [1][2]

IUPAC Name 7-azaspiro[4.5]decan-6-one [1]

Molecular Formula C₉H₁₅NO [2]

Molecular Weight 153.22 g/mol [1][2]

InChI Key
ZZNUDFDVFCFNPA-

UHFFFAOYSA-N
[1]

Physical Properties:

Property Value Source

Physical Form Solid [1]

Purity Typically ≥95% [1]

Synthesis
While specific, detailed experimental protocols for the synthesis of 7-Azaspiro[4.5]decan-6-one

are not readily available in the public domain, the synthesis of the broader azaspiro[4.5]decane

scaffold is a well-established area of organic chemistry. General synthetic strategies often

involve multi-step sequences. For instance, the synthesis of related 6-substituted 7-methyl-1,4-

dioxa-7-azaspiro[4.5]decanes has been achieved through the alkylation of a pyrrolidine

enamine of ethyl 3-oxopiperidine-1-carboxylate, a key intermediate.[3] This suggests that a

potential synthetic route to 7-Azaspiro[4.5]decan-6-one could involve the formation of the

spirocyclic core followed by functional group manipulations to introduce the ketone at the 6-

position of the piperidine ring.

Biological Activity and Therapeutic Potential
The biological activity of 7-Azaspiro[4.5]decan-6-one itself is not extensively documented in

publicly available literature. However, the azaspiro[4.5]decane scaffold is a recognized
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pharmacophore present in a variety of biologically active molecules, indicating the potential for

this compound and its derivatives in drug discovery.

Research into structurally related compounds provides insights into potential therapeutic

applications:

Antiviral Activity: A study on a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which

share the same core spirocyclic system, demonstrated inhibitory activity against human

coronavirus 229E.[4] This suggests that the azaspiro[4.5]decane scaffold could be a valuable

starting point for the development of novel antiviral agents. The study highlighted that

substitutions on the azaspiro[4.5]decane ring system were crucial for the observed antiviral

activity.[4]

Dopamine Agonist Activity: Derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane have

been synthesized and evaluated for their potential as dopamine agonists.[3] While the tested

compounds did not show central nervous system activity, one analog exhibited potent

peripheral dopamine agonist activity.[3] This indicates that modifications of the

azaspiro[4.5]decane core could lead to compounds with activity at dopamine receptors.

Sigma Receptor Ligands for Tumor Imaging: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane

has been developed as a high-affinity ligand for the σ1 receptor and has shown potential as

a radiotracer for tumor imaging in preclinical studies.[5]

Experimental Protocols and Future Directions
Detailed experimental protocols involving 7-Azaspiro[4.5]decan-6-one are not currently

available. To fully elucidate the therapeutic potential of this compound, further research is

required. Below is a logical workflow for future investigation.

Experimental Workflow for 7-Azaspiro[4.5]decan-6-one
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Click to download full resolution via product page

Caption: A logical workflow for the investigation of 7-Azaspiro[4.5]decan-6-one.

Signaling Pathways
Given the lack of specific biological data for 7-Azaspiro[4.5]decan-6-one, no definitive signaling

pathways can be diagrammed at this time. However, based on the activity of related

compounds, one could hypothesize potential interactions with pathways involving viral

replication or dopaminergic signaling. Further research is necessary to confirm any such

interactions.

The following diagram illustrates a hypothetical signaling pathway that could be investigated

based on the antiviral activity of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold.
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Hypothetical Antiviral Signaling Pathway
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Caption: A hypothetical antiviral mechanism for a 7-Azaspiro[4.5]decan-6-one derivative.

In conclusion, while 7-Azaspiro[4.5]decan-6-one is a valid chemical structure, its biological

properties remain largely unexplored. The established biological activities of the broader

azaspiro[4.5]decane class of compounds suggest that this molecule and its derivatives

represent a promising area for future research in drug discovery and development, particularly

in the fields of antiviral and neurological therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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